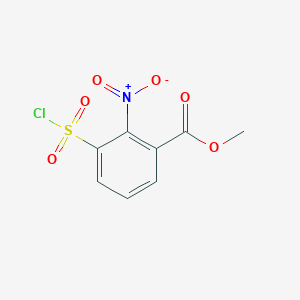

Methyl 3-chlorosulfonyl-2-nitrobenzoate

Description

Contextual Significance in Modern Synthetic Chemistry

The importance of Methyl 3-chlorosulfonyl-2-nitrobenzoate in modern synthetic chemistry can be inferred from the distinct reactivity of its constituent functional groups. The chlorosulfonyl group is a highly reactive moiety, readily undergoing nucleophilic substitution with a wide array of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, known for their broad spectrum of biological activities.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while also enabling nucleophilic aromatic substitution under certain conditions. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up another avenue for molecular elaboration. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can participate in a variety of coupling reactions. The interplay of these functional groups on a single aromatic scaffold makes this compound a potent tool for the construction of diverse and complex molecular architectures.

Historical Perspective on Substituted Benzoate (B1203000) Derivatives in Synthesis

Substituted benzoate derivatives have a long and rich history in organic synthesis, serving as foundational materials for the preparation of a vast range of organic compounds. The development of methods for the nitration of methyl benzoate, for instance, has been a cornerstone of introductory organic chemistry, demonstrating the principles of electrophilic aromatic substitution. rsc.orgorgsyn.org The selective synthesis of different isomers of nitrobenzoates has been a subject of study for many years, with a focus on controlling the regioselectivity of the nitration reaction. rsc.orgwikipedia.org

The introduction of other functional groups, such as halogens and sulfonyl groups, onto the benzoate scaffold further expanded their utility. acs.org The synthesis of various substituted benzamides and other derivatives from these functionalized benzoates has been explored for applications in materials science and medicinal chemistry. rsc.org While the specific history of this compound is not well-documented, its existence is a logical extension of the long-standing efforts to create multifunctional aromatic building blocks for organic synthesis.

Research Gaps and Future Directions in this compound Chemistry

The chemistry of this compound remains largely unexplored, presenting numerous opportunities for future research. A significant research gap is the development of efficient and scalable synthetic routes to this specific isomer. While general methods for the synthesis of related compounds exist, a dedicated study on the regioselective synthesis of this compound would be highly valuable. google.com

Future research could focus on systematically investigating the reactivity of its functional groups. For example, a detailed study of the relative reactivity of the chlorosulfonyl and nitro groups towards various nucleophiles would provide a roadmap for its selective functionalization. The exploration of its use as a building block in the synthesis of novel heterocyclic compounds and libraries of potential drug candidates is another promising avenue. Furthermore, computational studies could be employed to predict its reactivity and guide the design of new synthetic applications. The development of novel methodologies that utilize its unique electronic and steric properties could lead to the discovery of new chemical transformations and the synthesis of previously inaccessible molecules.

Interactive Data Tables

Due to the limited availability of experimental data for this compound, the following tables present data for a closely related isomer, Methyl 2-chlorosulfonyl-3-nitrobenzoate, where available, and general properties that can be inferred for the target compound.

Table 1: Physicochemical Properties of Methyl 2-chlorosulfonyl-3-nitrobenzoate

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₆S | biosynth.com |

| Molecular Weight | 279.65 g/mol | biosynth.com |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (predicted) | - |

Table 2: Spectroscopic Data Interpretation (Predicted for this compound)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm, singlet for the methyl ester protons around 3.9-4.0 ppm. |

| ¹³C NMR | Carbonyl carbon of the ester around 160-165 ppm, aromatic carbons between 120-150 ppm, methyl carbon around 52-53 ppm. |

| IR Spectroscopy | Strong absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (around 1530 and 1350 cm⁻¹), and characteristic absorptions for the SO₂Cl group (around 1370 and 1180 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound, with characteristic isotopic patterns for chlorine and sulfur. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(17(9,14)15)7(5)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVTWBKSUGBJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Chlorosulfonyl 2 Nitrobenzoate

Classical Synthetic Routes

The traditional synthesis of Methyl 3-chlorosulfonyl-2-nitrobenzoate would logically proceed through a sequence of fundamental organic reactions. However, the specific arrangement of substituents (an ester at C1, a nitro group at C2, and a chlorosulfonyl group at C3) presents significant regiochemical challenges that must be addressed at each stage. A plausible, albeit challenging, classical pathway involves the initial synthesis of a key intermediate, methyl 2-nitrobenzoate (B253500), followed by chlorosulfonylation.

Esterification Reactions in Benzoate (B1203000) Synthesis

The initial step in a likely synthetic sequence is the formation of the methyl ester. The most common and well-established method for this transformation is the Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

For the synthesis of the necessary precursor, methyl 2-nitrobenzoate, 2-nitrobenzoic acid would be refluxed with an excess of methanol (B129727), using a catalyst such as concentrated sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used, or the water generated during the reaction is removed.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. While effective, this method requires strong acids and often elevated temperatures.

| Reactant | Reagent | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-Nitrobenzoic Acid | Methanol (excess) | Conc. H₂SO₄ | Reflux | 1-5 hours | High |

| 3-Nitrobenzoic Acid | Methanol (excess) | Conc. H₂SO₄ | Reflux | 1 hour | ~90% |

Electrophilic Aromatic Substitution for Nitro Group Installation

The introduction of a nitro group onto an aromatic ring is a quintessential example of electrophilic aromatic substitution. The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

However, the direct nitration of methyl benzoate to obtain the required precursor, methyl 2-nitrobenzoate, is not a viable primary route. The ester group (-COOCH₃) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position. acs.orgscilit.comnih.gov Consequently, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. acs.org While small amounts of the ortho and para isomers are formed, their separation from the major meta product is often impractical for large-scale synthesis. nih.gov

Therefore, a classical approach would necessitate starting with a pre-functionalized benzene (B151609) ring. The most common method to produce 2-nitrobenzoic acid, the precursor to the required ester, is not through nitration of benzoic acid, but rather through the oxidation of 2-nitrotoluene. nih.gov This highlights a critical consideration in multi-step synthesis: the order of reactions and the choice of starting materials are dictated by the directing effects of the substituents.

Chlorosulfonylation of Aromatic Systems

The final step in the classical synthesis would be the introduction of the chlorosulfonyl group (-SO₂Cl) onto the methyl 2-nitrobenzoate intermediate. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).

This step presents the most significant challenge in the classical synthesis of this compound. The aromatic ring of methyl 2-nitrobenzoate is severely deactivated due to the presence of two powerful electron-withdrawing groups: the nitro group and the methyl ester group. mjcce.org.mknih.gov Both of these groups are meta-directors. In methyl 2-nitrobenzoate, the positions meta to the ester group are C3 and C5, and the positions meta to the nitro group are C4 and C6. The directing effects of the two groups are therefore not reinforcing for substitution at the C3 position.

The chlorosulfonylation of such a deactivated ring requires harsh reaction conditions, typically involving a large excess of chlorosulfonic acid and elevated temperatures. digitellinc.comthieme-connect.com For example, the chlorosulfonylation of nitrobenzene (B124822) to produce 3-nitrobenzenesulfonyl chloride requires heating with multiple equivalents of chlorosulfonic acid. digitellinc.com The reaction on methyl 2-nitrobenzoate would be expected to be even more sluggish and could lead to a mixture of isomers, with substitution potentially occurring at other positions on the ring, making the isolation of the desired this compound difficult and low-yielding.

Modern and Sustainable Synthetic Approaches

In response to the limitations of classical methods, which often involve harsh conditions, stoichiometric reagents, and significant waste generation, modern synthetic chemistry has focused on developing more efficient and environmentally benign alternatives.

Catalyst-Mediated Syntheses

Catalysis plays a central role in modernizing the synthesis of complex organic molecules. For each step in the synthesis of this compound, catalyst-mediated alternatives exist that can offer improved efficiency, selectivity, and sustainability.

Esterification: To replace corrosive liquid acid catalysts like sulfuric acid, a variety of solid acid catalysts have been developed for Fischer esterification. These include ion-exchange resins (e.g., Dowex), zeolites, and sulfonic acid-functionalized silica (B1680970). nih.govoup.comresearchgate.net These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are less corrosive, simplifying the work-up procedure. csic.esorganic-chemistry.orgresearchgate.net

Nitration: Modern approaches to nitration aim to improve regioselectivity and avoid the use of mixed acid. Zeolite catalysts have been shown to influence the regioselectivity of nitration reactions, in some cases favoring the formation of specific isomers. researchgate.netcardiff.ac.uk The use of alternative nitrating agents, such as acyl nitrates generated in situ from nitric acid and an acid anhydride (B1165640) over a solid acid catalyst, can also provide different selectivity compared to classical methods. scispace.com For deactivated substrates, these catalytic systems can sometimes enhance the yield of less-favored isomers.

Chlorosulfonylation: Recent advancements have led to milder methods for the introduction of the chlorosulfonyl group. Photoredox catalysis has emerged as a powerful tool, enabling the synthesis of arenesulfonyl chlorides from anilines under mild conditions at room temperature. nih.gov Another modern approach is the Sandmeyer-type chlorosulfonylation , which converts anilines into the corresponding sulfonyl chlorides. organic-chemistry.orgacs.org For instance, a continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation has been developed for the synthesis of methyl 2-(chlorosulfonyl)benzoate, demonstrating a safer and more efficient process. While this produces a different isomer, the underlying technology could potentially be adapted.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to each step of the synthesis of this compound.

Esterification: The use of reusable solid acid catalysts is a key green improvement, reducing waste and corrosion issues. nih.gov Solvent-free esterification reactions, where the excess alcohol also serves as the solvent, can minimize the use of volatile organic compounds. nih.gov Novel techniques, such as aerosolization for ester synthesis without the need for heat or catalysts, represent a frontier in green esterification methods. digitellinc.com

Nitration: The development of solid acid catalysts for nitration reduces the large quantities of acid waste associated with the classical mixed-acid process. Alternative nitrating agents, such as dinitrogen pentoxide in a recyclable liquefied gas medium, offer a greener route with easier work-up and reduced waste. nih.gov Photochemical nitration using nitrate (B79036) ions is another area of research that could lead to more environmentally friendly processes. mjcce.org.mk

Chlorosulfonylation: Modern catalytic methods, such as the photoredox and Sandmeyer-type reactions mentioned previously, align with green chemistry principles by operating under milder conditions and often with higher atom economy. nih.govorganic-chemistry.org There is also research into greener methods for synthesizing sulfonyl chlorides that avoid hazardous reagents like chlorine gas, for example, by using N-chlorosuccinimide or oxone in aqueous media. organic-chemistry.orgrsc.orgrsc.org These approaches reduce the risks and environmental impact associated with traditional chlorosulfonylation.

| Reaction Step | Classical Approach | Modern/Green Approach |

|---|---|---|

| Esterification | Fischer-Speier (conc. H₂SO₄, excess alcohol, heat) | Reusable solid acid catalysts (zeolites, resins), solvent-free conditions, photocatalysis. oup.comdoi.org |

| Nitration | Mixed acid (conc. HNO₃/H₂SO₄) | Solid acid catalysts, alternative nitrating agents (e.g., N₂O₅), improved regioselectivity. researchgate.netresearchgate.net |

| Chlorosulfonylation | Excess chlorosulfonic acid, harsh conditions | Photoredox catalysis, Sandmeyer-type reactions, milder reagents, continuous-flow processes. nih.govresearchgate.net |

Flow Chemistry and Continuous Processing Techniques

The synthesis of aryl sulfonyl chlorides, including isomers like methyl 2-(chlorosulfonyl)benzoate, is increasingly benefiting from the adoption of flow chemistry and continuous processing. researchgate.netgoogle.com These techniques offer significant advantages over traditional batch processing, particularly in managing highly exothermic reactions and hazardous reagents, which are common in chlorosulfonation. mdpi.comeuropa.eu

Continuous-flow systems utilize microreactors or tubular reactors that feature a large surface-area-to-volume ratio. researchgate.net This characteristic allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to decomposition of sensitive intermediates, such as diazonium salts, or trigger runaway reactions. google.comeuropa.eu For the synthesis of related compounds, a continuous-flow process involving diazotization followed by chlorosulfonylation has been successfully developed. researchgate.netdoi.org In such a setup, reagents are continuously pumped into mixers and through temperature-controlled reactors, significantly reducing reaction times and improving safety by minimizing the accumulation of hazardous materials. researchgate.netgoogle.com

A typical continuous process for a related isomer involves several key stages:

Diazotization: An aniline (B41778) precursor, such as methyl 2-aminobenzoate, is reacted with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) in a continuous-flow reactor. researchgate.netgoogle.com

Chlorosulfonylation: The resulting diazonium salt solution is then mixed with sulfur dioxide and a chlorine source in a second reactor. google.comdoi.org The precise control over stoichiometry, residence time, and temperature in these systems leads to higher yields and purity of the final product while enhancing operational safety. researchgate.netmdpi.com The application of these principles is directly relevant to the industrial-scale production of this compound, offering a safer, more efficient, and environmentally friendly alternative to batch manufacturing. google.comeuropa.eu

Purification and Advanced Characterization Techniques in Synthetic Studies

Chromatographic Separations

Following synthesis, purification of the crude product is essential to isolate this compound from unreacted starting materials, byproducts, and impurities. Chromatographic techniques are indispensable for achieving high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product and for monitoring the progress of the synthesis reaction. doi.orggoogle.com In documented syntheses of related compounds, HPLC analysis confirmed purities exceeding 99%. google.comnus.edu.sg The method typically employs a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water. doi.org Detection is commonly performed using a UV detector at a specific wavelength where the compound exhibits strong absorbance. doi.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is frequently used for rapid, qualitative analysis during reaction monitoring and for determining the appropriate solvent system for column chromatography. rsc.org It allows for the quick separation of the product from other components in the reaction mixture, providing a visual confirmation of the reaction's progression. nih.gov

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. The crude product is loaded onto a stationary phase (typically silica gel) and eluted with a solvent system (e.g., a hexane-ethyl acetate (B1210297) gradient) optimized via TLC. This process effectively separates the target compound from impurities, yielding a highly purified product suitable for subsequent analytical characterization. issr.edu.kh

Spectroscopic Elucidation Methods

Spectroscopic methods are crucial for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would display a complex multiplet pattern corresponding to the three protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro and chlorosulfonyl groups. rsc.org A singlet integrating to three protons would appear in the upfield region (typically around 3.9-4.0 ppm), corresponding to the methyl group of the ester. rsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show eight distinct signals: one for the methyl carbon, one for the carbonyl carbon of the ester, and six for the aromatic carbons, each with a unique chemical shift due to the substitution pattern. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. doi.org For the related isomer, methyl 4-(chlorosulfonyl)-2-nitrobenzoate, the predicted monoisotopic mass is 278.96045 Da. uni.lu The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of groups such as -OCH₃, -Cl, -SO₂, and -NO₂.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

A strong stretching vibration for the carbonyl (C=O) group of the ester (around 1730 cm⁻¹).

Stretching vibrations for the sulfonyl chloride (S=O) group (around 1380 cm⁻¹ and 1180 cm⁻¹).

C-O stretching for the ester group and C-Cl stretching vibrations at lower frequencies. doi.org

Below is a table summarizing the expected spectroscopic data.

| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.5 - 8.5 ppm |

| Methyl Protons (-OCH₃) | δ ~3.9 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |

| Aromatic Carbons (Ar-C) | δ 120 - 150 ppm | |

| Methyl Carbon (-OCH₃) | δ ~53 ppm | |

| IR | Carbonyl Stretch (C=O) | ~1730 cm⁻¹ |

| Nitro Stretch (asymm/symm) | ~1530 cm⁻¹ / ~1350 cm⁻¹ | |

| Sulfonyl Stretch (S=O) | ~1380 cm⁻¹ / ~1180 cm⁻¹ |

X-ray Crystallography in Structural Confirmation

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity, configuration, and conformation of newly synthesized compounds.

For analogous molecules like Methyl 5-chloro-2-nitrobenzoate and Methyl 4-methylsulfonyl-2-nitrobenzoate, X-ray diffraction studies have provided detailed structural information. researchgate.netnih.gov These studies reveal critical data such as bond lengths, bond angles, and torsion angles. For instance, in related structures, the dihedral angle between the plane of the benzene ring and the nitro group is a key parameter, indicating the degree of steric hindrance. researchgate.netnih.gov

A crystallographic study of this compound would yield a complete structural model, confirming the meta and ortho positions of the chlorosulfonyl and nitro groups relative to the methyl ester. Furthermore, the analysis would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the macroscopic properties of the solid material. researchgate.net

The table below presents typical data obtained from a single-crystal X-ray diffraction experiment for a related nitrobenzoate derivative. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 |

| b (Å) | 22.470 |

| c (Å) | 9.3894 |

| β (°) ** | 90.64 |

| Volume (ų) ** | 899.1 |

| Z | 4 |

This level of detailed structural information is unambiguous and considered the gold standard for molecular structure confirmation in synthetic chemistry.

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Chlorosulfonyl 2 Nitrobenzoate

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group that serves as a precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.gov Its reactivity is primarily centered at the electrophilic sulfur atom.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in the chlorosulfonyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This is a fundamental reaction for the synthesis of various derivatives. For arenesulfonyl chlorides, a bimolecular nucleophilic substitution, which is likely concerted, is often the main pathway. nih.gov

Reaction with Amines (Sulfonamide Formation): The reaction of methyl 3-chlorosulfonyl-2-nitrobenzoate with primary or secondary amines would yield the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry for the synthesis of sulfa drugs and other biologically active molecules. nih.gov

Reaction with Alcohols/Phenols (Sulfonate Ester Formation): In the presence of a base, alcohols and phenols can react with the chlorosulfonyl group to form sulfonate esters. The base is required to deprotonate the alcohol or phenol, generating a more potent nucleophile.

Hydrolysis: The chlorosulfonyl group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid (methyl 3-sulfo-2-nitrobenzoate). This reaction can be facile and is often a competing process in reactions run in non-anhydrous solvents.

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Aniline (B41778) | N-Aryl Sulfonamide |

| Secondary Amine | Diethylamine | N,N-Dialkyl Sulfonamide |

| Alcohol | Ethanol | Ethyl Sulfonate Ester |

| Phenol | Phenol | Phenyl Sulfonate Ester |

| Water | H₂O | Sulfonic Acid |

Desulfonylation Pathways

Desulfonylation reactions involve the removal of the sulfonyl group. wikipedia.org In the context of aryl sulfonyl chlorides, this can occur through reductive processes, often catalyzed by transition metals like palladium. nih.gov These reactions can lead to the formation of C-C bonds where the sulfonyl chloride acts as an equivalent to an aryl halide. nih.gov Reductive desulfonylation typically replaces the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org

Reductive Transformations of the Sulfonyl Chloride

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups. Strong reducing agents can convert the sulfonyl chloride to a thiol. Milder reducing agents may lead to the formation of sulfinic acids or disulfides.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.

Reduction Reactions of the Aromatic Nitro Moiety

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis, often leading to the formation of anilines. numberanalytics.comwikipedia.org A variety of reducing agents can be employed, with the product depending on the reaction conditions. numberanalytics.com

Reduction to Amines: The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). This can be achieved using various methods, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are effective. organic-chemistry.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used. wikipedia.org

The reduction of the nitro group in this compound would yield methyl 2-amino-3-chlorosulfonylbenzoate.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states.

Hydroxylamines: Reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (-NHOH). wikipedia.org

Azo and Azoxy Compounds: In some cases, particularly with metal hydrides, condensation of nitroso and hydroxylamine intermediates can lead to the formation of azo (-N=N-) or azoxy (-N=N⁺(O⁻)-) compounds. wikipedia.org

The following table summarizes the products of nitro group reduction under different conditions.

| Reducing Agent/Conditions | Product Functional Group |

| H₂, Pd/C | Amine (-NH₂) |

| Fe, HCl | Amine (-NH₂) |

| SnCl₂, HCl | Amine (-NH₂) |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| LiAlH₄ | Azo Compound (-N=N-) |

Nucleophilic Aromatic Substitution Involving the Nitro Group

While the chlorosulfonyl group is a better leaving group, the nitro group can also be displaced in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups and a strong nucleophile is used. researchgate.net The reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex. libretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the intermediate anion. libretexts.org

Nitro Group as a Directing Group in Electhorophilic Aromatic Reactions

The nitro group (-NO₂) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The deactivating nature of the nitro group arises from the positively polarized nitrogen atom adjacent to the ring, which pulls electron density away from the benzene (B151609) core. Resonance structures of nitrobenzene (B124822) show that the ortho and para positions bear a partial positive charge, which repels incoming electrophiles. Consequently, the meta position, which is less deactivated, becomes the preferred site of electrophilic attack. It is important to note that the meta position is not activated; rather, it is simply less deactivated than the ortho and para positions.

In the case of this compound, the presence of two other electron-withdrawing groups (chlorosulfonyl and methyl ester) further deactivates the ring, making electrophilic aromatic substitution reactions highly unfavorable under standard conditions. If a reaction were to be forced, the directing effects of all three substituents would need to be considered. Both the nitro group and the methyl ester at positions 2 and 3 respectively would direct an incoming electrophile to the 5-position (meta to both). The chlorosulfonyl group at position 3 is also a meta-director. Therefore, any potential electrophilic substitution would be strongly directed to the C-5 position of the benzene ring.

| Substituent | Electronic Effect | Directing Effect |

| Nitro (-NO₂) | Strong electron-withdrawing | Meta |

| Chlorosulfonyl (-SO₂Cl) | Strong electron-withdrawing | Meta |

| Methyl Ester (-COOCH₃) | Moderate electron-withdrawing | Meta |

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) is a versatile functional group that can undergo several transformations.

Methyl esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The rate of this reaction is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro and chlorosulfonyl groups present in this compound, would increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to methyl benzoate (B1203000) itself.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either an acid or a base. This process is an equilibrium reaction, and the outcome can be controlled by using a large excess of the desired alcohol or by removing the alcohol byproduct.

The methyl ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like cerium(III) chloride. The choice of reducing agent is crucial to avoid the reduction of other functional groups. For instance, catalytic hydrogenation with Pd/C can reduce a nitro group to an amine while potentially leaving the ester intact. Conversely, strong hydrides like LiAlH₄ would likely reduce both the ester and the nitro group. The presence of the electron-withdrawing nitro and chlorosulfonyl groups might influence the reactivity of the ester towards reduction.

Beyond hydrolysis, other methods can be employed to cleave the methyl ester. These methods can be advantageous when the molecule contains base-sensitive or acid-sensitive functional groups. For example, certain reagents can mediate the deprotection of methyl esters under non-hydrolytic conditions.

Interplay of Functional Groups on Aromatic Reactivity

The reactivity of the benzene ring in this compound is heavily influenced by the cumulative electronic effects of its three substituents.

All three functional groups—chlorosulfonyl, nitro, and methyl ester—are electron-withdrawing. They deactivate the benzene ring towards electrophilic attack. The order of deactivating strength is generally considered to be -NO₂ > -SO₂Cl > -COOCH₃. The presence of these three deactivating groups makes the aromatic ring in this compound exceptionally electron-poor.

This pronounced electron deficiency has several consequences for the molecule's reactivity:

Electrophilic Aromatic Substitution: As previously mentioned, the ring is strongly deactivated, making EAS reactions very difficult.

Nucleophilic Aromatic Substitution (SNAr): The high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, especially at the positions activated by the electron-withdrawing groups (ortho and para to them). A good leaving group would be required for such a reaction to proceed.

Steric Hindrance Considerations

The spatial arrangement of the substituents on the benzene ring of this compound is expected to play a significant role in its reactivity. The methyl ester (-COOCH₃), nitro (-NO₂), and chlorosulfonyl (-SO₂Cl) groups are positioned in a 1,2,3-substitution pattern. This arrangement leads to considerable steric crowding around the reactive chlorosulfonyl group.

The bulky nitro group at the C2 position and the methyl ester group at the C1 position flank the chlorosulfonyl group at C3. This steric congestion would likely hinder the approach of nucleophiles to the sulfonyl chloride moiety. The degree of this hindrance would depend on the size of the incoming nucleophile. Smaller nucleophiles might be able to access the electrophilic sulfur atom, whereas larger, bulkier nucleophiles would face significant steric repulsion, potentially leading to slower reaction rates or a complete lack of reactivity.

Table 1: Estimated Steric Impact of Substituents on Nucleophilic Attack at the Sulfonyl Group

| Substituent Position | Group | Estimated Steric Influence |

| C1 | Methyl benzoate | Moderate |

| C2 | Nitro | High |

| C3 | Chlorosulfonyl | Reaction Center |

This table is based on general principles of steric effects and the known size of the functional groups.

Regioselectivity and Chemoselectivity in Transformations

In hypothetical reactions involving this compound, the interplay of electronic and steric effects would govern the regioselectivity and chemoselectivity. The benzene ring is severely deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. Any potential electrophilic attack would be directed to the positions least deactivated, though such reactions are anticipated to be extremely sluggish.

The primary site of reactivity is expected to be the highly electrophilic chlorosulfonyl group. Nucleophilic attack on the sulfur atom would be the most probable transformation, leading to the formation of sulfonamides, sulfonic esters, or sulfonic acids, depending on the nucleophile used.

Chemoselectivity would be a key consideration if a reagent capable of reacting with multiple functional groups were employed. For instance, a reducing agent could potentially target the nitro group or the chlorosulfonyl group. Selective reduction of the nitro group in the presence of a sulfonyl chloride is a known challenge and often requires specific reagents and conditions to avoid reaction at the sulfur center. Conversely, a nucleophile would almost exclusively react with the chlorosulfonyl group rather than the less electrophilic carbonyl carbon of the ester or the aromatic ring.

Detailed Reaction Mechanism Studies

A thorough search of scientific literature did not yield any specific studies on the detailed reaction mechanisms, including kinetic studies, transition state analysis, or isotopic labeling experiments, for this compound. The information that would typically populate the following subsections is therefore unavailable.

Kinetic Studies of Key Transformations

No kinetic data for reactions involving this compound has been reported. Such studies would be valuable to quantify the impact of steric hindrance and electronic effects on the rate of nucleophilic substitution at the sulfonyl chloride. A hypothetical kinetic study could involve reacting the compound with a series of nucleophiles of varying size and basicity and measuring the reaction rates, for example, by spectrophotometry or chromatography.

Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution

| Nucleophile | Rate Constant (k) |

| Ammonia | Data not available |

| Aniline | Data not available |

| tert-Butanol | Data not available |

This table illustrates the type of data that would be generated from a kinetic study but contains no actual experimental values.

Transition State Analysis

There are no published computational or experimental studies on the transition state analysis of reactions involving this compound. Transition state analysis, typically performed using computational chemistry methods, would provide insights into the geometry and energy of the transition state for nucleophilic attack on the sulfonyl chloride. This would help to rationalize the observed reactivity and selectivity, particularly the role of steric hindrance from the adjacent nitro and methyl ester groups.

Isotopic Labeling Experiments

Isotopic labeling experiments are a powerful tool for elucidating reaction mechanisms. For instance, using an ¹⁸O-labeled nucleophile could confirm whether the reaction proceeds via an addition-elimination mechanism at the sulfur atom. However, no such isotopic labeling studies have been conducted for this compound.

Derivatization Strategies and Synthetic Applications of Methyl 3 Chlorosulfonyl 2 Nitrobenzoate As a Synthon

Conversion to Sulfonamide Derivatives

The chlorosulfonyl group is a highly reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. This reaction is one of the most common and synthetically useful transformations of methyl 3-chlorosulfonyl-2-nitrobenzoate.

The reaction of this compound with primary or secondary amines typically proceeds under mild conditions to afford the corresponding N-substituted sulfonamides in good yields. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The general scheme for this reaction is as follows:

Scheme 1: General reaction of this compound with primary and secondary amines.

A variety of amines can be used in this reaction, leading to a diverse range of sulfonamide derivatives. The table below presents some examples of primary and secondary amines that can be reacted with this compound to form the corresponding sulfonamides.

| Amine | Product |

| Ammonia | Methyl 2-nitro-3-sulfamoylbenzoate |

| Methylamine | Methyl 3-(N-methylsulfamoyl)-2-nitrobenzoate |

| Aniline (B41778) | Methyl 3-(N-phenylsulfamoyl)-2-nitrobenzoate |

| Diethylamine | Methyl 3-(N,N-diethylsulfamoyl)-2-nitrobenzoate |

| Piperidine | Methyl 2-nitro-3-(piperidin-1-ylsulfonyl)benzoate |

These sulfonamide derivatives can serve as precursors for the synthesis of more complex molecules with potential biological activities.

While the formation of intermolecular sulfonamides is a common application, the synthesis of cyclic sulfonamides, also known as sultams, from this compound is also a potential synthetic pathway. This would typically involve an intramolecular reaction where a suitably positioned amine functional group within the same molecule displaces the chloride from the sulfonyl chloride group.

For this to occur, the this compound would first need to be modified to introduce a nucleophilic amine at an appropriate position to facilitate intramolecular cyclization. For instance, if the methyl ester were to be converted to an amide with an amino-alcohol, subsequent cyclization could be envisioned. However, specific examples of such intramolecular cyclizations starting directly from this compound are not extensively documented in the literature.

Synthesis of Sulfonic Acids and Esters

The chlorosulfonyl group of this compound can also be converted into other functional groups, such as sulfonic acids and sulfonate esters.

The hydrolysis of the chlorosulfonyl group to a sulfonic acid is a straightforward transformation that can be achieved by treating this compound with water. This reaction typically proceeds readily, often in the presence of a base to facilitate the reaction and neutralize the resulting hydrochloric acid. The product of this reaction is methyl 2-nitro-3-sulfobenzoate.

The general scheme for the hydrolysis is as follows:

Scheme 2: Hydrolysis of this compound to Methyl 2-nitro-3-sulfobenzoate.

In a similar fashion to the reaction with amines, the chlorosulfonyl group can react with alcohols to form sulfonate esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. A variety of alcohols can be employed, leading to a range of sulfonate esters.

The general scheme for the formation of sulfonate esters is:

Scheme 3: Reaction of this compound with an alcohol to form a sulfonate ester.

The table below provides examples of alcohols that can be used to form sulfonate esters.

| Alcohol | Product |

| Methanol (B129727) | Methyl 3-(methoxysulfonyl)-2-nitrobenzoate |

| Ethanol | Methyl 3-(ethoxysulfonyl)-2-nitrobenzoate |

| Phenol | Methyl 2-nitro-3-(phenoxysulfonyl)benzoate |

Transformations Involving the Nitro Group

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo several important transformations. The most common and synthetically useful of these is the reduction of the nitro group to an amine.

This reduction can be achieved using a variety of reducing agents, with common methods including catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc in the presence of HCl). The product of this reduction would be methyl 3-chlorosulfonyl-2-aminobenzoate.

The resulting amino group can then participate in a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. These transformations significantly expand the synthetic utility of the original molecule, allowing for the introduction of a diverse array of functional groups.

| Starting Material | Reagents | Product |

| This compound | H₂, Pd/C | Methyl 2-amino-3-chlorosulfonylbenzoate |

| This compound | Fe, HCl | Methyl 2-amino-3-chlorosulfonylbenzoate |

| This compound | SnCl₂, HCl | Methyl 2-amino-3-chlorosulfonylbenzoate |

Modifications of the Methyl Ester

The methyl ester group is another key handle for derivatization, allowing for the formation of amides, carboxylic acids, and other carbonyl compounds.

The methyl ester can be converted to a carboxamide through reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires harsh conditions (high temperatures) or catalytic activation. However, a significant challenge in applying this reaction to this compound is the high electrophilicity of the sulfur atom in the chlorosulfonyl group. Amines are potent nucleophiles and will preferentially attack the sulfonyl chloride to form a sulfonamide, a reaction that is generally much faster than aminolysis of the ester.

Therefore, to achieve selective amidation at the ester position, the chlorosulfonyl group would likely need to be derivatized first. For instance, the chlorosulfonyl group could be converted to a sulfonamide using a specific amine, and then the ester could be reacted with a different amine under catalytic conditions, such as using niobium(V) oxide (Nb₂O₅), which has been shown to effectively catalyze the amidation of methyl benzoate (B1203000). researchgate.net

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-chlorosulfonyl-2-nitrobenzoic acid, is a straightforward transformation. This is most commonly achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). orgsyn.orgchemspider.com The reaction proceeds via nucleophilic acyl substitution by the hydroxide ion. Subsequent acidification of the resulting carboxylate salt solution with a strong mineral acid precipitates the free carboxylic acid. orgsyn.org

A critical consideration for this substrate is the simultaneous hydrolysis of the chlorosulfonyl group. Sulfonyl chlorides are highly susceptible to hydrolysis in aqueous base, which would convert the -SO₂Cl group into a sulfonic acid salt (-SO₃⁻Na⁺). Upon acidification, the final product would be 2-nitro-3-sulfobenzoic acid. To selectively hydrolyze the ester while preserving the chlorosulfonyl group, non-aqueous conditions or highly specific enzymatic methods would be required, which represents a significant synthetic challenge. The rate of ester hydrolysis is accelerated by the presence of electron-withdrawing groups like the nitro and chlorosulfonyl substituents. oieau.fr

The conversion of the methyl ester to an aldehyde or a ketone provides access to key carbonyl synthons for further elaboration.

The preparation of aldehydes requires the partial reduction of the ester. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com This reaction must be carried out at low temperatures, typically -78 °C, to prevent over-reduction to the primary alcohol. masterorganicchemistry.comchegg.com At this low temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate, which collapses to the aldehyde only upon aqueous workup. The chemoselectivity of this reduction is a concern, as DIBAL-H can also reduce nitro groups. However, the reduction of nitroarenes with DIBAL-H often requires higher temperatures, suggesting that selective reduction of the ester at -78 °C may be feasible. The chlorosulfonyl group might also be susceptible to reduction. Modified reagents, such as potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), have been developed for the chemoselective reduction of esters to aldehydes at higher temperatures (0 °C) and in the presence of other functional groups like nitriles. koreascience.kr

Converting the ester to a ketone typically involves reaction with an organometallic reagent. Standard Grignard or organolithium reagents are generally unsuitable as they add twice to the ester, yielding a tertiary alcohol. Furthermore, these highly nucleophilic and basic reagents would readily react with both the nitro group and the electrophilic chlorosulfonyl group. Specialized methods would be required to achieve this transformation selectively.

Ring Modification and Functionalization of the Benzoate Core

The strategic derivatization of this compound serves as a powerful tool for the synthesis of complex aromatic compounds. The inherent electronic properties of the substituent groups—the electron-withdrawing nitro and chlorosulfonyl groups, and the methyl ester—dictate the regioselectivity and feasibility of various ring modification and functionalization strategies. This section explores palladium-catalyzed cross-coupling reactions, directed ortho metalation, and further aromatic electrophilic and nucleophilic substitutions as key methodologies for elaborating the benzoate core.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, both the chlorosulfonyl group and potentially the nitro group can participate in such transformations, offering versatile handles for molecular diversification.

The chlorosulfonyl moiety, upon conversion to a sulfonate ester (e.g., tosylate or mesylate), can act as a leaving group in various palladium-catalyzed couplings. While the direct use of chlorosulfonates is less common, their corresponding sulfonates are well-established coupling partners. For instance, Suzuki-Miyaura coupling reactions of aryl sulfonates with boronic acids provide a powerful method for the formation of biaryl structures. capes.gov.brorganic-chemistry.orgrsc.org Similarly, Heck reactions with alkenes and Sonogashira couplings with terminal alkynes can be envisioned, proceeding through the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the sulfonate. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

Recent advancements have also demonstrated the utility of the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. bohrium.comresearchgate.netchemrxiv.orgresearchgate.netrsc.org This emerging methodology allows for the direct replacement of the nitro group with various substituents. Mizoroki-Heck type reactions of nitroarenes with alkenes have been developed, expanding the scope of C-C bond formation. bohrium.comchemrxiv.orgresearchgate.net

The reactivity of this compound in these reactions would be influenced by the electronic nature of the substituents. The strong electron-withdrawing character of both the nitro and chlorosulfonyl groups would activate the aromatic ring, potentially facilitating the oxidative addition step. The regioselectivity of these couplings would be dictated by the specific group targeted as the leaving group.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Analogous Systems) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl compound | Pd(OAc)₂ / Phosphine ligand |

| Heck | Alkene | Stilbene derivative | Pd(OAc)₂ / BrettPhos |

Functionalization through Directed Ortho Metalation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, relying on the presence of a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. wikipedia.orgchem-station.comorganic-chemistry.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents at the position ortho to the DMG.

In the case of this compound, the molecule possesses three potential directing groups: the methyl ester, the nitro group, and the chlorosulfonyl group. The relative directing ability of these groups is crucial in determining the site of metalation. Generally, the directing ability of common functional groups follows the order: -CONR₂ > -OMe > -SO₂NR₂ > -F > -Cl. uwindsor.ca While the precise directing strength of the chlorosulfonyl and nitro groups in this specific arrangement is not extensively documented, some predictions can be made based on their electronic properties and established trends. nih.govresearchgate.netsemanticscholar.orgrsc.org

The ester group is a relatively weak directing group. The nitro group is a poor directing group for ortho metalation due to its strong electron-withdrawing nature, which deactivates the entire ring towards deprotonation. The chlorosulfonyl group, also strongly electron-withdrawing, is not typically considered a strong DMG. However, the synergistic or competitive effects of these groups would ultimately determine the outcome. It is plausible that deprotonation could occur at the C4 position, ortho to the chlorosulfonyl group, or at the C6 position, ortho to the methyl ester, though the latter is less likely due to the deactivating effect of the adjacent nitro group. Regioselective magnesiation using reagents like sBu₂Mg has also emerged as a milder alternative for ortho-functionalization. nih.govrsc.orgresearchgate.net

Table 2: Potential Electrophiles for Quenching after Directed Ortho Metalation

| Electrophile | Introduced Functional Group |

|---|---|

| D₂O | Deuterium |

| MeI | Methyl |

| (CH₂O)n | Hydroxymethyl |

| I₂ | Iodo |

Further Aromatic Electrophilic and Nucleophilic Substitutions

The existing substituents on the this compound ring profoundly influence its reactivity towards further aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring in this compound is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: the nitro group, the chlorosulfonyl group, and the methyl ester. aiinmr.comrsc.orgscribd.comgrabmyessay.comfiveable.mersc.orglibretexts.orgyoutube.com All three of these groups are meta-directors. Therefore, any successful electrophilic substitution would be expected to occur at the C5 position, which is meta to all three existing substituents. However, forcing conditions would likely be required to overcome the significant deactivation of the ring. For instance, nitration of methyl benzoate requires strong acidic conditions and yields primarily the meta-substituted product. aiinmr.comrsc.orgscribd.comgrabmyessay.com The combined deactivating effect in the target molecule would make such reactions even more challenging.

Nucleophilic Aromatic Substitution:

Conversely, the strong electron-withdrawing nature of the nitro and chlorosulfonyl groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.netlibretexts.orgfiveable.meyoutube.comresearchgate.netyoutube.comwikipedia.orgmsu.edudalalinstitute.com These groups activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to them, by stabilizing the intermediate Meisenheimer complex. libretexts.orgyoutube.com

In this compound, the positions ortho and para to the nitro group are C1 and C3 (already substituted) and C5. The positions ortho and para to the chlorosulfonyl group are C2 (already substituted) and C4 and C6. The chlorine atom of the chlorosulfonyl group itself can also act as a leaving group. Therefore, a nucleophile could potentially attack at the C1, C3, C4, C5, or C6 positions, or at the sulfur atom of the chlorosulfonyl group. The most likely positions for nucleophilic attack on the ring are those that are ortho or para to the strongly activating nitro group. The presence of the chlorosulfonyl group further enhances this activation.

Table 3: Comparison of Directing Effects for Further Substitutions

| Reaction Type | Directing Influence of Substituents | Predicted Position of Substitution |

|---|---|---|

| Electrophilic | -NO₂ (meta), -SO₂Cl (meta), -COOMe (meta) | C5 |

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and in-depth analysis for the specified subsections (Frontier Molecular Orbital Theory, Electrostatic Potential Maps, Computational NMR, Vibrational Frequency Analysis, and UV-Vis Absorption Spectrum Modeling) for this particular compound.

Theoretical and Computational Studies on Methyl 3 Chlorosulfonyl 2 Nitrobenzoate

Conformational Analysis and Molecular Dynamics Simulations

Solvent Effects on Conformation and Reactivity:No molecular dynamics simulations or computational studies on how different solvents affect the conformation and reactivity of Methyl 3-chlorosulfonyl-2-nitrobenzoate have been published.

Until dedicated theoretical and computational research on this compound is conducted and published, a detailed article as requested cannot be accurately generated.

Emerging Research Directions and Future Challenges in Methyl 3 Chlorosulfonyl 2 Nitrobenzoate Chemistry

Development of Highly Selective Transformations

A primary challenge in the utilization of Methyl 3-chlorosulfonyl-2-nitrobenzoate lies in the selective manipulation of its distinct functional groups: a chlorosulfonyl group, a nitro group, and a methyl ester. The development of highly selective transformations is paramount to unlocking the full synthetic potential of this molecule. Future research is expected to focus on chemoselective reactions that target one functional group while leaving the others intact.

For instance, the high reactivity of the sulfonyl chloride moiety makes it a prime target for nucleophilic substitution to form sulfonamides, sulfonates, and other derivatives. organic-chemistry.orgmdpi.com A significant research direction will be the development of reaction conditions that allow for the selective reaction of the chlorosulfonyl group in the presence of the ester and nitro functionalities. This could involve the use of sterically hindered nucleophiles or protective group strategies to temporarily mask the reactivity of the other groups.

Another area of focus will be the selective reduction of the nitro group. The transformation of the nitro group into an amine is a crucial step in the synthesis of many biologically active compounds. Achieving this reduction without affecting the chlorosulfonyl or ester groups requires mild and selective reducing agents. Catalytic hydrogenation with specialized catalysts or the use of chemoselective reducing agents like tin(II) chloride could be explored to achieve this transformation with high fidelity.

The development of orthogonal reaction sequences, where each functional group can be addressed independently, will be a key enabler for the use of this compound in multi-step syntheses. The table below outlines potential selective transformations and the associated research challenges.

| Functional Group | Desired Transformation | Potential Reagents/Conditions | Key Challenge |

| Chlorosulfonyl | Sulfonamide formation | Amines, mild base | Avoiding nucleophilic attack at the ester carbonyl |

| Chlorosulfonyl | Sulfonate ester formation | Alcohols, pyridine | Preventing hydrolysis of the sulfonyl chloride |

| Nitro | Reduction to amine | Catalytic hydrogenation (e.g., Pd/C, PtO2), SnCl2 | Preserving the chlorosulfonyl and ester groups |

| Methyl Ester | Hydrolysis to carboxylic acid | LiOH, mild conditions | Preventing side reactions with the chlorosulfonyl group |

| Methyl Ester | Amidation | Amines, activating agents | Achieving selectivity over the more reactive chlorosulfonyl group |

Integration into Complex Molecule Synthesis as a Building Block

The trifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. Its rigid aromatic scaffold, decorated with versatile functional groups, allows for the introduction of diverse substituents and the construction of intricate molecular frameworks.

A notable application for a structurally similar compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), is as a key intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. google.com This highlights the utility of this class of compounds in constructing complex, commercially important molecules. It is anticipated that this compound will find similar applications as a precursor to novel pharmaceuticals and agrochemicals.

The chlorosulfonyl group can be readily converted into a sulfonamide, a common motif in many therapeutic agents. mdpi.com The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of substituents or to participate in cyclization reactions to form heterocyclic systems. The methyl ester provides another handle for modification, such as conversion to an amide or a carboxylic acid. The combination of these functionalities in a single molecule allows for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery.

Future research will likely focus on showcasing the utility of this compound in the total synthesis of natural products and in the development of new synthetic methodologies. Its use as a linchpin in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together, is a promising area of investigation.

Advanced Materials Precursors via Chemical Transformations

The unique electronic and structural features of this compound suggest its potential as a precursor for the synthesis of advanced materials with tailored properties. The aromatic ring, substituted with both an electron-withdrawing nitro group and a versatile chlorosulfonyl group, can be chemically transformed to create monomers for polymerization or functional building blocks for supramolecular assemblies.

The chlorosulfonyl group is a particularly useful handle for materials synthesis. It can react with difunctional amines or diols to form polysulfonamides or polysulfonates, respectively. These polymers may exhibit interesting thermal, mechanical, and optical properties. Furthermore, the chlorosulfonyl group can be used to graft the molecule onto surfaces, such as silica (B1680970) or gold, to modify their surface properties or to create functionalized interfaces for sensing or catalysis.

The nitroaromatic core of the molecule could also be exploited in the design of materials with specific electronic or optical properties. Nitroaromatic compounds are known to have applications in nonlinear optics and as electron-accepting units in charge-transfer materials. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in electronics and photonics.

A significant future challenge in this area will be to control the polymerization and assembly processes to achieve materials with well-defined structures and properties. The development of efficient and scalable methods for the chemical transformation of this compound into high-performance materials will be a key focus of future research.

Green Chemistry Innovations for its Synthesis and Applications

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis and manufacturing. For this compound, there are significant opportunities to develop more sustainable methods for its synthesis and to utilize it in environmentally benign applications.

Innovations in the synthesis of this compound and its precursors are already moving towards greener approaches. For instance, in the synthesis of a similar compound, 2-chlorosulfonyl-3-methyl benzoate, a cascade reaction methodology has been patented which avoids the need to isolate and purify intermediates, thereby reducing waste and improving process efficiency. google.comnus.edu.sg Another green approach involves replacing hazardous reagents, such as using less corrosive and more selective catalysts. For example, the use of acetic anhydride (B1165640) as a catalyst instead of sulfuric acid in the nitration of a precursor has been shown to reduce the generation of acidic waste. google.com

Future research in the green synthesis of this compound could focus on:

The use of continuous flow reactors to improve safety, efficiency, and scalability.

The development of catalytic methods that minimize the use of stoichiometric reagents.

The use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

In terms of its applications, green chemistry principles can be applied to the transformations of this compound. This includes the use of catalytic methods for its derivatization, the development of reactions that proceed in water or other environmentally friendly solvents, and the design of processes that minimize energy consumption. The use of microwave-assisted synthesis, for example, has been shown to reduce reaction times and improve yields in related chemistries, contributing to a more sustainable process. frontiersin.org

Artificial Intelligence and Machine Learning in Reaction Prediction for this compound Chemistry

The complexity of a polyfunctional molecule like this compound presents a significant challenge for predicting its reactivity and for designing efficient synthetic routes to its derivatives. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these challenges in chemistry. iscientific.orgnih.gov

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. tue.nl For this compound, AI could be used to:

Predict regioselectivity and chemoselectivity: Given a set of reactants and conditions, an ML model could predict which of the functional groups on the molecule is most likely to react and at which position.

Optimize reaction conditions: AI algorithms can explore a vast parameter space of solvents, catalysts, temperatures, and reaction times to identify the optimal conditions for a desired transformation, maximizing yield and minimizing byproducts.

Discover novel reactions and applications: By analyzing patterns in chemical data, AI could suggest new and unexpected reactions of this compound, leading to the discovery of novel compounds and materials. youtube.com

The development of accurate predictive models for the reactivity of this compound will require the generation of high-quality experimental data to train the algorithms. High-throughput experimentation and the use of automated synthesis platforms will be crucial in this regard. The integration of AI and machine learning into the workflow of synthetic chemists promises to accelerate the pace of discovery and innovation in the chemistry of this versatile building block. tue.nl

| AI/ML Application | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Faster identification of successful reaction pathways for derivatization. |

| Synthesis Planning | Design of more efficient and sustainable routes to complex target molecules. |

| Catalyst and Reagent Selection | Identification of optimal catalysts and reagents for selective transformations. |

| Property Prediction | In silico prediction of the properties of novel derivatives for drug discovery and materials science. |

Q & A

Q. Critical Factors :

- Temperature Control : Excessive heat during nitration can lead to byproducts like dinitro derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol/water) improves purity. HPLC with reference standards (e.g., similar nitrobenzoates) ensures batch consistency .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 60–75% | >90% |

| Chlorosulfonyl | ClSO₃H, 50°C, 4h | 50–65% | 85–90% |

| Esterification | MeOH/H₂SO₄, reflux, 6h | 70–85% | >95% |

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Employ SHELXT for direct methods or SHELXD for charge-flipping to solve the phase problem .

Refinement : SHELXL refines positional and anisotropic displacement parameters. Validate using R-factor convergence (<5%) and check for residual electron density peaks .

Q. Case Study :

- Torsional Angles : The nitro and chlorosulfonyl groups may exhibit rotational disorder. Use ORTEP-3 to visualize anisotropic displacement ellipsoids and identify conformational flexibility .

- Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s notation) to classify intermolecular interactions (e.g., C=O···H-N) that stabilize the crystal lattice .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The nitro group deshields adjacent protons (e.g., H-4 and H-6 appear as doublets at δ 8.2–8.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1360–1180 cm⁻¹) and nitro (asymmetric stretch at 1530–1480 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Use ESI+ to observe [M+H]⁺ or [M+Na]⁺ ions. Fragmentation patterns help identify sulfonyl chloride loss (m/z ~99) .

Advanced: How can researchers address contradictions in reported reactivity or stability data for this compound?

Methodological Answer :

Contradictions often arise from impurities or divergent storage conditions:

Purity Assessment : Compare HPLC retention times with certified reference standards (e.g., 3-methyl-2-nitrobenzoic acid derivatives) .

Stability Studies :

- Thermal Stability : TGA/DSC under N₂ to detect decomposition above 150°C.

- Hydrolytic Sensitivity : Monitor ester hydrolysis (pH 7–9 buffers) via NMR or conductivity measurements.

Replicate Experiments : Use inert atmospheres (Ar) for moisture-sensitive reactions to minimize sulfonyl chloride hydrolysis .

Q. Table 2: Stability Under Variable Conditions

| Condition | Observation | Reference |

|---|---|---|

| Ambient Light | No decomposition (7 days) | |

| Humidity (80% RH) | 10% hydrolysis after 24h | |

| Dry N₂, 4°C | Stable >6 months |

Advanced: What computational methods complement experimental data for predicting reactivity or supramolecular assembly?

Q. Methodological Answer :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., sulfonyl chloride reactivity) .

- Hirshfeld Surface Analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., Cl···O contacts) to explain packing motifs observed in SCXRD .

- Molecular Dynamics (GROMACS) : Simulate solvent effects on hydrolysis pathways in aqueous environments .

Basic: How should researchers handle safety and storage protocols for this compound?

Q. Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin corrosion risks (GHS Category 1B). Work in a fume hood to avoid inhalation of chlorosulfonyl vapors .

- Storage : Store in amber vials under anhydrous conditions (molecular sieves) at –20°C to prevent ester hydrolysis .

Advanced: How can polymorphic forms of this compound be identified and controlled?

Q. Methodological Answer :

Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to induce polymorphs.

Characterization :

- PXRD : Compare experimental patterns with simulated data from SCXRD .

- DSC : Identify endothermic peaks corresponding to polymorphic transitions.

Kinetic Control : Adjust cooling rates during crystallization to favor metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.